![molecular formula C10H13N3O B14739662 4-[(e)-Phenyldiazenyl]morpholine CAS No. 6119-27-3](/img/structure/B14739662.png)
4-[(e)-Phenyldiazenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(e)-Phenyldiazenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a phenyldiazenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]morpholine typically involves the diazotization of aniline followed by coupling with morpholine. The reaction conditions often include acidic environments to facilitate the diazotization process. Here is a general synthetic route:
Diazotization of Aniline: Aniline is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with morpholine under controlled pH conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
4-[(e)-Phenyldiazenyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of aniline and morpholine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Aniline and morpholine derivatives.
Substitution: Nitrated or halogenated products on the aromatic ring.
科学的研究の応用
4-[(e)-Phenyldiazenyl]morpholine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(e)-Phenyldiazenyl]morpholine involves its interaction with molecular targets through its diazenyl group. This group can participate in electron transfer reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
4-[(e)-Phenyldiazenyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
4-[(e)-Phenyldiazenyl]aniline: Contains an aniline group instead of morpholine.
Uniqueness
4-[(e)-Phenyldiazenyl]morpholine is unique due to the presence of both the morpholine ring and the diazenyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
6119-27-3 |
|---|---|
分子式 |
C10H13N3O |
分子量 |
191.23 g/mol |
IUPAC名 |
morpholin-4-yl(phenyl)diazene |
InChI |
InChI=1S/C10H13N3O/c1-2-4-10(5-3-1)11-12-13-6-8-14-9-7-13/h1-5H,6-9H2 |
InChIキー |
YEIJBNMGYCYMKI-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)



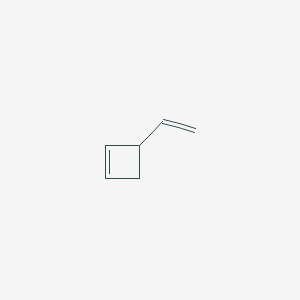
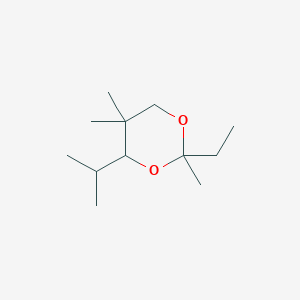
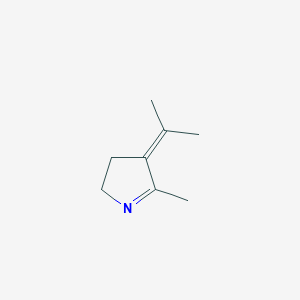
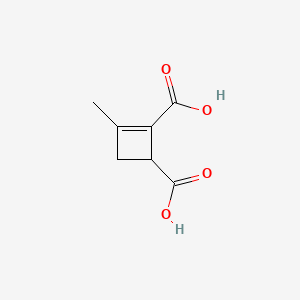

![Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione](/img/structure/B14739631.png)
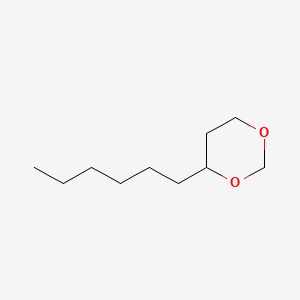
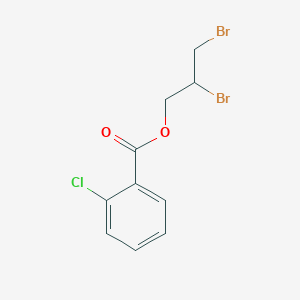
![3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid](/img/structure/B14739654.png)
